molecular formula C7H8F2N2 B13136072 (R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine

(R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine

Katalognummer: B13136072
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: VJYBMLHLZAGWBW-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is a chiral compound characterized by the presence of a pyridine ring and two fluorine atoms attached to the ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine typically involves the introduction of the difluoro group and the pyridine ring into the ethanamine structure. One common method involves the reaction of pyridin-2-ylmethanamine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoro compound .

Industrial Production Methods

Industrial production of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl amines .

Wissenschaftliche Forschungsanwendungen

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the difluoro group and the pyridine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H8F2N2

Molekulargewicht

158.15 g/mol

IUPAC-Name

(1R)-2,2-difluoro-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)6(10)5-3-1-2-4-11-5/h1-4,6-7H,10H2/t6-/m1/s1

InChI-Schlüssel

VJYBMLHLZAGWBW-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC=NC(=C1)[C@H](C(F)F)N

Kanonische SMILES

C1=CC=NC(=C1)C(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.